Acetonida de heraclenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

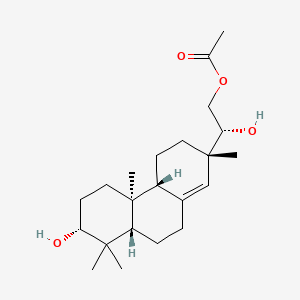

Heraclenol acetonide is a natural furocoumarin compound derived from the roots of Heracleum candicans. It is known for its selective inhibition of histidine biosynthesis, making it a compound of interest in antimicrobial research .

Aplicaciones Científicas De Investigación

Heraclenol acetonide has been extensively studied for its antimicrobial and antibiofilm activities. It has shown significant activity against uropathogenic Escherichia coli (UPEC), reducing bacterial loads in kidney, bladder, and urine samples in murine catheter UTI models . Additionally, heraclenol acetonide has been investigated for its potential use in treating chronic and recurrent urinary tract infections (UTIs) due to its ability to inhibit biofilm formation by 70% .

Mecanismo De Acción

Heraclenol acetonide is a natural furocoumarin compound with a unique mechanism of action that has been demonstrated to have antimicrobial and antibiofilm activity . This article will delve into the various aspects of its action.

Target of Action

Heraclenol acetonide primarily targets the histidine biosynthesis pathway . This pathway plays a crucial role in the growth and survival of bacteria, making it an attractive target for antimicrobial agents .

Mode of Action

Heraclenol acetonide interacts with its target by binding to the active site of the enzyme histidinol-phospho aminotransferase (HisC) . This binding prevents the activation of HisC by its native substrate, thereby inhibiting histidine biosynthesis . This inhibition is selective, meaning it specifically targets the histidine biosynthesis pathway .

Biochemical Pathways

By inhibiting the histidine biosynthesis pathway, Heraclenol acetonide disrupts an essential metabolic process in bacteria . This disruption leads to a decrease in bacterial growth and survival, as well as a reduction in biofilm formation .

Pharmacokinetics

It is known that the compound has a high minimum inhibitory concentration (mic) value . This suggests that the compound may have low bioavailability, which could limit its clinical effectiveness

Result of Action

The action of Heraclenol acetonide results in a significant reduction in bacterial load . In a murine catheter urinary tract infection model, the compound reduced the bacterial load by 4 logs . Additionally, it was shown to effectively reduce bacterial loads in kidney, bladder, and urine samples . Histopathological examination revealed that Heraclenol acetonide treatment led to a reversal of inflammatory changes in bladder and kidney tissues .

Action Environment

The action of Heraclenol acetonide can be influenced by various environmental factors. For instance, the high MIC of Heraclenol acetonide suggests that achieving effective concentrations in human tissues may be challenging . Therefore, further chemical modifications may be required to lower the drug’s MIC value and increase its potency . Additionally, studying its synergistic action with other antimicrobials may also be beneficial .

Análisis Bioquímico

Biochemical Properties

Heraclenol acetonide has been found to inhibit histidine biosynthesis selectively This suggests that it interacts with enzymes involved in this biochemical pathway

Cellular Effects

In vitro and in vivo studies have shown that Heraclenol acetonide has antimicrobial and antibiofilm activity against Uropathogenic Escherichia coli (UPEC) . It has been observed to reduce bacterial loads in kidney, bladder, and urine samples

Molecular Mechanism

Heraclenol acetonide’s mechanism of action is believed to be related to its ability to inhibit histidine biosynthesis . Molecular docking studies have revealed that Heraclenol acetonide binds to the active site of the HisC enzyme, thereby preventing its activation by native substrate . This might be responsible for its antibacterial and antibiofilm activity .

Metabolic Pathways

Heraclenol acetonide is known to inhibit histidine biosynthesis , suggesting that it is involved in this metabolic pathway

Métodos De Preparación

Heraclenol acetonide can be isolated from the roots of Heracleum candicans using chromatographic techniques. A simple thin-layer chromatography (TLC) method has been developed for the simultaneous determination of heraclenin and heraclenol in the roots of Heracleum candicans. The analytes are separated on silica gel F254 plates with toluene:ethyl acetate (7:3) and scanned using densitometry at 366 nm . Additionally, high-performance liquid chromatography (HPLC) methods have been optimized for the quantification of furocoumarins in different extracts of the fruits of Heracleum candicans .

Análisis De Reacciones Químicas

Heraclenol acetonide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of heraclenol acetonide can lead to the formation of corresponding ketones and carboxylic acids, while reduction can yield alcohols and alkanes .

Comparación Con Compuestos Similares

Heraclenol acetonide is unique among furocoumarins due to its selective inhibition of histidine biosynthesis. Similar compounds include heraclenin, bergapten, and psoralen, which are also found in Heracleum candicans . While heraclenin exhibits anti-inflammatory activity, bergapten is known for its melanogenesis stimulation activity, and psoralen is used for its anti-psoriatic properties . The distinct mechanism of action and selective inhibition of histidine biosynthesis make heraclenol acetonide a valuable compound for antimicrobial research .

Propiedades

IUPAC Name |

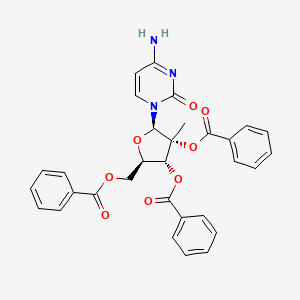

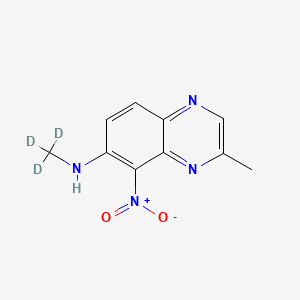

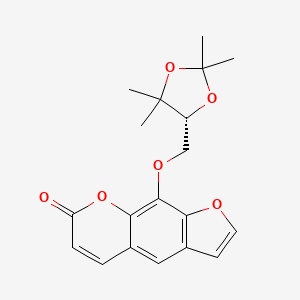

9-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]methoxy]furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-18(2)13(24-19(3,4)25-18)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)23-16(11)17/h5-9,13H,10H2,1-4H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWZUJWUYQAIBF-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B562093.png)

![3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid](/img/structure/B562097.png)